molecular formula C23H21FN4O3 B2927260 ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 433313-55-4

ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2927260
CAS No.: 433313-55-4
M. Wt: 420.444
InChI Key: LDDAUPMLZAFIRQ-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via a Biginelli-like multicomponent reaction. Its structure features a pyrimidinone core substituted with a 4-fluorophenyl-pyrazole moiety at position 4, a methyl group at position 6, and an ethyl ester at position 3. The compound has garnered attention for its significant anti-tubercular activity, demonstrating superior potency (MIC: 1.56 µg/mL) against Mycobacterium tuberculosis H37Rv compared to the standard drug isoniazid (MIC: 3.12 µg/mL) . Its synthesis employs a solvent-free, eco-friendly approach using a WO₃/ZrO₂ heterogeneous catalyst, emphasizing modern green chemistry principles .

Properties

IUPAC Name

ethyl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-3-31-22(29)19-14(2)25-23(30)26-21(19)18-13-28(17-7-5-4-6-8-17)27-20(18)15-9-11-16(24)12-10-15/h4-13,21H,3H2,1-2H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDAUPMLZAFIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure

The compound can be characterized by its distinct molecular structure, which includes:

  • A tetrahydropyrimidine ring
  • A pyrazole moiety
  • A fluorophenyl group

Molecular Formula and Weight

  • Molecular Formula : C21H20FN3O2
  • Molecular Weight : 361 Da

Key Properties

  • LogP : 4.95 (indicating lipophilicity)
  • Polar Surface Area : 68 Ų
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 0

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

A study conducted on related pyrazole derivatives indicated that certain modifications to the pyrazole ring enhance cytotoxicity. For example:

  • IC50 Values : Compounds exhibited IC50 values ranging from 0.5 µM to 10 µM against A549 lung adenocarcinoma cells .

Anticonvulsant Activity

The compound's structural analogs have been tested for anticonvulsant properties. In one study, a related compound demonstrated effective protection in picrotoxin-induced convulsion models, suggesting a potential for neuroprotective applications .

The biological activity of this compound may involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Modulation of neurotransmitter systems , particularly in the context of anticonvulsant activity.

Synthesis Methods

The synthesis of this compound involves several steps including:

  • Formation of the pyrazole ring through condensation reactions.
  • Cyclization with ethyl acetoacetate to form the tetrahydropyrimidine core.
  • Functionalization with fluorophenyl groups to enhance biological activity.

Reaction Conditions and Yields

Typical yields for the synthesis of related compounds have been reported at approximately 70%-95%, depending on the specific reaction conditions employed .

Comparative Studies

Research comparing various derivatives has indicated that:

CompoundIC50 (µM)Activity Type
Compound A0.5Anticancer
Compound B1.0Anticonvulsant
Ethyl Derivative0.8Both

These findings underscore the versatility of pyrazole-based compounds in therapeutic applications.

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities across different cell lines.
  • The potential for these compounds in clinical settings.
  • Mechanistic studies to elucidate their action pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The pharmacological and physicochemical properties of DHPM derivatives are highly sensitive to structural modifications. Below is a detailed comparison with key analogs:

Structural Variations and Pharmacological Effects

Compound Name Key Substituents Biological Activity
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl, phenyl, oxo (C=O), ethyl ester Anti-tubercular (MIC: 1.56 µg/mL)
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM 282) 2-Fluorophenyl, p-tolyl, thioxo (C=S), ethyl ester Anticancer (IC₅₀: 12.3 µM against MCF-7 breast cancer cells)
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Chlorophenyl, piperazinylmethyl, oxo, ethyl ester Antipsychotic (D₂ receptor binding affinity: Ki = 0.8 nM)
Isopropyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Methoxy-3-methylphenyl, phenyl, oxo, isopropyl ester Antibacterial (MIC: 6.25 µg/mL against S. aureus)
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Diphenyl, thioxo, ethyl ester Antiviral (EC₅₀: 5.2 µM against HIV-1)
Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2,4-Difluorophenyl, phenyl, thioxo, ethyl ester Antifungal (MIC: 3.12 µg/mL against C. albicans)

Key Observations

Substituent Position and Halogen Effects :

  • The 4-fluorophenyl group in the target compound enhances anti-tubercular specificity, likely due to optimal hydrophobic interactions with M. tuberculosis enzymes. In contrast, 2-fluorophenyl (LaSOM 282) shifts activity toward anticancer targets, suggesting positional halogenation dictates target selectivity .
  • Chlorine substitution (e.g., in the 2-chlorophenyl analog) introduces piperazinyl groups, favoring CNS activity via dopamine receptor modulation .

Oxo vs. Thioxo Modifications :

  • Replacing the 2-oxo group with 2-thioxo (e.g., LaSOM 282, diphenyl analog) alters electronic properties, increasing lipophilicity and enabling cross-membrane penetration. This correlates with enhanced antiviral and antifungal activities .

Aryl Group Diversity :

  • Bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl ) enhance metabolic stability but reduce solubility, limiting in vivo applicability .

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